2-(3-Ethenylphenyl)-1,3-dioxolane
CAS No.:
Cat. No.: VC14315082
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-(3-ethenylphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H12O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h2-5,8,11H,1,6-7H2 |
| Standard InChI Key | SXEMGVKRXQNGSE-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC(=CC=C1)C2OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Descriptors
The molecular structure of 2-(3-ethenylphenyl)-1,3-dioxolane comprises an ethylene glycol-derived dioxolane ring fused to a vinyl-substituted benzene ring. Key computed descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 176.21 g/mol | PubChem |
| SMILES | C=CC1=CC(=CC=C1)C2OCCO2 | PubChem |
| InChIKey | SXEMGVKRXQNGSE-UHFFFAOYSA-N | PubChem |
The SMILES notation highlights the ethenyl group () attached to the phenyl ring, which is further connected to the dioxolane moiety () .
Stereochemical Considerations
The compound’s 3D conformer, as visualized in PubChem, reveals a planar phenyl ring oriented perpendicular to the dioxolane ring, minimizing steric hindrance between the ethenyl group and the oxygen atoms . Computational models suggest that the dioxolane ring adopts a puckered conformation, typical of five-membered oxygen-containing heterocycles, with bond angles consistent with sp³ hybridization at the oxygen atoms .
Synthetic Pathways and Methodological Insights
Cyclic Acetal Formation Strategies
While no direct synthesis of 2-(3-ethenylphenyl)-1,3-dioxolane is reported, analogous dioxolane derivatives are synthesized via acid-catalyzed cyclization of diols with carbonyl compounds. For example, 2-methyl-1,3-dioxolane is prepared through photocatalytic reactions involving iron(III) chloride hexahydrate and sodium nitrite under UV irradiation . This method, yielding 67% product, could theoretically be adapted for the target compound by substituting ethylene glycol with a substituted diol and adjusting the carbonyl precursor to 3-ethenylbenzaldehyde .
Ring-Closing Metathesis (RCM) Applications
The Beilstein journal highlights the use of Grubbs catalysts for constructing medium-sized oxaphosphaheterocycles via RCM . For instance, allylphosphonates undergo cyclization to form seven- to ten-membered rings under mild conditions . Applying this strategy, a hypothetical synthesis of 2-(3-ethenylphenyl)-1,3-dioxolane could involve RCM of a diene precursor containing the phenyl and dioxolane motifs, though this remains speculative without experimental validation .
Physicochemical Properties and Stability
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